N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
The compound N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by:
- A furan-2-yl substituent at the 7-position of the thiazolo[4,5-d]pyridazine core.
- A pyrrolidin-1-yl group at the 2-position.
- An acetamide linker connected to a 2-ethyl-6-methylphenyl moiety.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-3-16-9-6-8-15(2)19(16)25-18(30)14-29-23(31)21-22(20(27-29)17-10-7-13-32-17)33-24(26-21)28-11-4-5-12-28/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSGVUPYUZRVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with potential biological activity. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antibacterial activity, and structure-activity relationships (SAR).
- Molecular Formula : CHNOS
- Molecular Weight : 477.6 g/mol
- CAS Number : 1105241-74-4
Cytotoxic Activity
Research indicates that compounds containing thiazole and pyridazine moieties exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in preliminary studies:
The structure activity relationship (SAR) analysis suggests that the presence of electron-donating groups, such as methyl substituents on the phenyl ring, enhances cytotoxicity. The thiazole ring is crucial for maintaining the activity profile of similar compounds.
Antibacterial Activity
The compound's antibacterial properties have also been explored. It has been tested against various Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 |
| Escherichia coli | < 125 |
| Pseudomonas aeruginosa | 150 |
These findings indicate that the compound possesses moderate antibacterial activity, which may be useful in addressing drug-resistant bacterial strains .
Case Studies and Research Findings
In a study focusing on thiazole derivatives, researchers found that modifications to the thiazole ring significantly impacted biological activity. For instance, substituting different groups on the phenyl and thiazole rings resulted in variations in potency against cancer cell lines .
Another relevant study demonstrated that compounds structurally similar to this compound exhibited selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical targets in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core scaffold, thiazolo[4,5-d]pyridazine, is shared with several derivatives, but substituent variations critically influence physicochemical and biological properties. Key analogues include:
Table 1: Structural and Molecular Comparisons
Note: Exact molecular formula for the target compound is inferred from structural analogues .
Substituent-Driven Pharmacological Implications
- Furan vs. This may enhance interactions with polar enzyme active sites but reduce membrane permeability . 4-Fluorophenyl () offers metabolic resistance due to fluorine’s electronegativity, whereas furan may be more prone to oxidative metabolism .
- Pyrrolidin-1-yl vs. Morpholino (2-position): Pyrrolidin-1-yl (target, ) is a five-membered amine ring with lower polarity than morpholino (), which contains an oxygen atom. This difference impacts solubility and bioavailability; morpholino derivatives may exhibit better aqueous solubility .
Pharmacological Potential
- Kinase Inhibition: Thiazolo[4,5-d]pyridazines are known to target kinases (e.g., JAK2, EGFR) due to their ATP-binding site compatibility. The furan substituent may mimic adenine’s hydrogen-bonding interactions .
- Anti-inflammatory Activity: Pyrrolidine and morpholine substituents () are common in COX-2 inhibitors, hinting at possible anti-inflammatory effects .
Q & A
Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolo[4,5-d]pyridazine core. Key steps include:
- Cyclization : Use phosphorus pentasulfide or similar reagents to form the thiazole ring .
- Amidation : Coupling the acetamide moiety via acyl chloride intermediates under inert conditions (e.g., nitrogen atmosphere) .
- Functionalization : Introducing the pyrrolidin-1-yl and furan-2-yl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Optimization strategies :- Control temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for polar intermediates) to enhance yield .
- Use catalysts like triethylamine to accelerate amidation .
- Monitor reactions via TLC or HPLC to terminate steps at optimal conversion .
Basic: Which spectroscopic and chromatographic techniques are critical for confirming structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyrrolidine methylenes at δ 1.8–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+ ~530–550 Da) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect impurities .
Advanced: How does the thiazolo-pyridazine core influence biological activity, and what structural analogs show divergent efficacy?
The thiazolo-pyridazine scaffold confers planar geometry, enabling intercalation or kinase inhibition. Key structure-activity relationships (SAR):
- Pyrrolidin-1-yl substitution : Enhances solubility and target affinity (e.g., kinase ATP-binding pockets) .
- Furan-2-yl moiety : Modulates metabolic stability; replacing it with thiophene reduces CYP450-mediated oxidation .
Divergent analogs :- N-(4-fluorobenzyl)-2-(7-(furan-2-yl)...acetamide : Higher anti-cancer potency due to fluorobenzyl hydrophobicity .
- Thiomorpholine derivatives : Improved anti-inflammatory activity via redox modulation .
Advanced: How can researchers resolve contradictions in bioassay data (e.g., conflicting IC50 values across studies)?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
- Validate target engagement : Employ SPR (surface plasmon resonance) to measure direct binding kinetics .
- Replicate under controlled conditions : Test solubility effects (e.g., DMSO concentration ≤0.1%) and confirm compound stability via LC-MS .
Advanced: What strategies improve the pharmacokinetic profile of this compound, particularly solubility and bioavailability?
- Prodrug design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
- Nanoparticle formulation : Use PLGA (poly(lactic-co-glycolic acid)) carriers to improve oral absorption .
- Salt formation : Prepare hydrochloride salts to increase crystallinity and dissolution rates .
Advanced: How can computational modeling guide the rational design of derivatives with enhanced selectivity?
- Molecular docking : Simulate binding to off-targets (e.g., hERG channel) to prioritize derivatives with reduced cardiotoxicity .
- QSAR models : Correlate logP values (<3.5) with improved blood-brain barrier penetration .
- MD simulations : Assess conformational stability of the pyrrolidin-1-yl group in aqueous environments .
Basic: What are common impurities generated during synthesis, and how are they mitigated?
- Byproducts : Unreacted starting materials (e.g., furan-2-carbaldehyde) or over-alkylated intermediates.
- Mitigation :
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
- Recrystallize from ethanol/water mixtures to remove polar impurities .
Advanced: What mechanistic insights can isotopic labeling (e.g., 14C, 3H) provide in metabolic studies?
- Tracing metabolic pathways : Label the furan-2-yl group (14C) to identify oxidative metabolites via LC-radiodetection .
- Protein binding studies : Tritiate the acetamide moiety to quantify serum albumin binding using scintillation counting .
Basic: Which analytical methods quantify this compound in biological matrices (e.g., plasma, tissue)?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization (MRM transition: m/z 532 → 345) .
- Sample preparation : Protein precipitation with acetonitrile (1:4 v/v) followed by centrifugation at 14,000 rpm .
Advanced: How can fragment-based drug design (FBDD) optimize the thiazolo-pyridazine scaffold?
- Fragment screening : Identify low-MW fragments (e.g., pyrrolidin-1-yl analogs) with high ligand efficiency (>0.3) .
- Merge fragments : Link furan-2-yl and pyrrolidine moieties to enhance binding entropy .
- Validate with X-ray crystallography : Resolve co-crystal structures with target kinases (e.g., CDK2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
